molecular formula C12H16N2S2 B12995270 5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12995270
M. Wt: 252.4 g/mol
InChI Key: CUVALWFGQQAFDB-UHFFFAOYSA-N
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Description

5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide or formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of alkyl substituents and the presence of a thiol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2S2

Molecular Weight

252.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C12H16N2S2/c1-5-8-7(4)16-12-9(8)11(15)13-10(14-12)6(2)3/h6H,5H2,1-4H3,(H,13,14,15)

InChI Key

CUVALWFGQQAFDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C(C)C)C

Origin of Product

United States

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